N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the cyclization of an appropriate precursor. One common method is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include monoamine oxidase (MAO-N) and horseradish peroxidase (HRP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A similar compound with a different substitution pattern.
2-Quinolone: Another related compound with a quinoline core.
Uniqueness
N-Cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide is unique due to its cyclopropyl substitution, which imparts specific chemical and biological properties. This substitution can enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-cyclopropyl-1,2,3,4-tetrahydroquinoline-2-carboxamide |
InChI |
InChI=1S/C13H16N2O/c16-13(14-10-6-7-10)12-8-5-9-3-1-2-4-11(9)15-12/h1-4,10,12,15H,5-8H2,(H,14,16) |
InChI Key |
IAJDKIGVXJRJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.